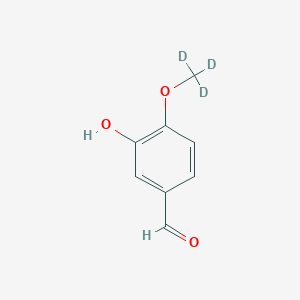

Isovanillin-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-4-(trideuteriomethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-8-3-2-6(5-9)4-7(8)10/h2-5,10H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTZFYYHCGSXJV-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60514618 | |

| Record name | 3-Hydroxy-4-[(~2~H_3_)methyloxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74495-73-1 | |

| Record name | 3-Hydroxy-4-(methoxy-d3)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74495-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-4-[(~2~H_3_)methyloxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isovanillin-d3: A Technical Guide to its Chemical Properties and Applications

Introduction: Isovanillin-d3, the deuterated form of isovanillin (3-hydroxy-4-methoxybenzaldehyde), is a phenolic aldehyde of significant interest to the scientific community, particularly in the fields of pharmacology, analytical chemistry, and drug development. As a stable isotope-labeled compound, it serves as an invaluable tool for researchers, primarily as an internal standard for quantitative mass spectrometry-based analyses and in studies investigating the pharmacokinetics and metabolism of isovanillin and related compounds.[1] This guide provides a comprehensive overview of the core chemical properties, experimental methodologies, and biological significance of this compound.

Core Chemical and Physical Properties

The introduction of three deuterium atoms in the methoxy group of isovanillin results in a predictable mass shift, which is fundamental to its application in isotope dilution mass spectrometry. The physical properties are largely comparable to its non-deuterated analogue.

| Property | Value (this compound) | Value (Isovanillin) |

| Molecular Formula | C₈H₅D₃O₃ | C₈H₈O₃[2][3] |

| Molecular Weight | 155.17 g/mol [1][4] | 152.15 g/mol [3][5] |

| CAS Number | 74495-73-1[1] | 621-59-0[2][3] |

| Melting Point | Not specified; expected to be similar to Isovanillin. | 112-116 °C[5][6][7] |

| Boiling Point | Not specified; expected to be similar to Isovanillin. | 179 °C @ 15 mmHg[5] / 308-309 °C @ 760 mmHg (est.)[8] |

| Appearance | Translucent crystals (expected) | Translucent crystals[5] |

| Solubility | Soluble in DMSO[9] | Soluble in DMSO[9] |

Spectroscopic and Chemical Identifiers

These identifiers are crucial for substance registration, database searching, and computational modeling.

| Identifier Type | Value (this compound) |

| SMILES | [2H]C([2H])([2H])Oc1cc(C=O)ccc1O |

| InChI | 1S/C8H8O3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-5,10H,1H3/i1D3 |

| InChIKey | MWOOGOJBHIARFG-FIBGUPNXSA-N[4] |

| Synonyms | 3-Hydroxy-4-(methoxy-d3)benzaldehyde |

Experimental Protocols and Synthesis

General Synthesis of Methoxy-Deuterated Isovanillin

The synthesis of this compound typically involves the selective methylation of a dihydroxy precursor using a deuterated methyl source. A common strategy is adapted from the synthesis of the related compound, Vanillin-d3.[10]

Protocol:

-

Precursor Selection: The synthesis starts with a suitable precursor, 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde).

-

Selective Methylation: The more acidic hydroxyl group at the 4-position is selectively protected, or reaction conditions are optimized to favor methylation at the 4-position.

-

Deuteromethylation: The compound is then reacted with a deuterated methylating agent, such as iodomethane-d3 (CD₃I), in a strongly basic medium.[10] The base (e.g., sodium hydroxide) deprotonates the remaining hydroxyl group, which then acts as a nucleophile, attacking the iodomethane-d3 to form the deuterated methoxy ether.

-

Work-up and Purification: Following the reaction, the mixture is neutralized. The product, this compound, is extracted using an organic solvent. Purification is achieved through techniques such as recrystallization or column chromatography to yield the final high-purity product.

Caption: General workflow for the synthesis of this compound.

Biological Activity and Metabolic Pathway

Isovanillin is recognized for its distinct biological activities, which are presumed to be retained by its deuterated analogue. The primary mechanism of action is the inhibition of aldehyde oxidase.[5][6][9]

-

Aldehyde Oxidase (AO) Inhibition: Isovanillin is a potent and selective competitive inhibitor of aldehyde oxidase (EC 1.2.3.1).[2][5][9] Unlike many substrates, it is not metabolized by this enzyme. This property makes it a valuable tool for studying the metabolic pathways of other drugs and xenobiotics that are substrates for AO.

-

Metabolism by Aldehyde Dehydrogenase (ALDH): Since it is not a substrate for aldehyde oxidase, isovanillin is primarily metabolized in vivo by aldehyde dehydrogenase (ALDH).[5][11] This enzyme oxidizes the aldehyde group to a carboxylic acid, forming isovanillic acid. The deuterated methoxy group in this compound is expected to remain intact during this metabolic conversion.

-

Other Reported Activities: The non-deuterated form, isovanillin, has demonstrated antispasmodic and antidiarrheal activities in animal studies. It also exhibits antifungal and antibacterial properties.[2][6]

Caption: Metabolic fate of this compound in biological systems.

Applications in Research and Development

The primary utility of this compound for scientists and drug development professionals lies in its isotopic labeling.

-

Internal Standard: In bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), this compound is an ideal internal standard for the accurate quantification of isovanillin in complex biological matrices like plasma or urine. Its chemical and physical properties are nearly identical to the analyte, ensuring similar behavior during sample preparation and analysis, while its mass difference allows for clear differentiation by the mass spectrometer.

-

Metabolic and Pharmacokinetic Studies: Deuteration can sometimes alter the metabolic rate of a drug (the "kinetic isotope effect").[1] Using this compound allows researchers to trace the metabolic fate of the molecule in vivo and in vitro, providing crucial data for ADME (absorption, distribution, metabolism, and excretion) studies without the need for radioactive labeling.[1]

-

Enzyme Inhibition Studies: As a known inhibitor of aldehyde oxidase, this compound can be used as a reference compound in screening assays to identify new inhibitors or to probe the function of this important drug-metabolizing enzyme.[5][6][9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Isovanillin | C8H8O3 | CID 12127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Vanillin-(methoxy-d3) D 99atom , 99 CP 74495-74-2 [sigmaaldrich.com]

- 5. Isovanillin - Wikipedia [en.wikipedia.org]

- 6. Buy Isovanillin | 621-59-0 [smolecule.com]

- 7. Isovanillin = 95.0 621-59-0 [sigmaaldrich.com]

- 8. isovanillin, 621-59-0 [thegoodscentscompany.com]

- 9. selleckchem.com [selleckchem.com]

- 10. One step synthesis of vanillin d3 (4-hydroxy-3-(methoxy d3)-benzaldehyde) | Semantic Scholar [semanticscholar.org]

- 11. medchemexpress.com [medchemexpress.com]

Isovanillin-d3 structure and formula

An In-depth Technical Guide to Isovanillin-d3

Introduction

This compound is the deuterium-labeled form of isovanillin, a naturally occurring phenolic aldehyde.[1] As a stable isotope-labeled compound, it serves as an invaluable tool for researchers, particularly in mass spectrometry-based applications for metabolite identification and quantification. The incorporation of deuterium atoms into the methoxy group provides a distinct mass shift, allowing it to be used as an internal standard in analytical studies. Furthermore, the deuteration can influence the metabolic profile of the molecule, making it a subject of interest in pharmacokinetic and drug development research.[1] The parent compound, isovanillin, is a known inhibitor of aldehyde oxidase, an enzyme involved in the metabolism of various xenobiotics.[1][2][3]

Chemical Structure and Formula

This compound is structurally identical to isovanillin, with the exception of three deuterium atoms replacing the three hydrogen atoms on the methoxy (-OCH₃) group.

Caption: Chemical structure of this compound (3-Hydroxy-4-methoxy-d3-benzaldehyde).

Physicochemical and Quantitative Data

The key properties of this compound and its non-deuterated analog, Isovanillin, are summarized below for comparison.

| Property | This compound | Isovanillin (Unlabeled) |

| Molecular Formula | C₈H₅D₃O₃[1] | C₈H₈O₃[2][3][4][5][6] |

| Molecular Weight | 155.17 g/mol [1] | 152.15 g/mol [3][4][6] |

| CAS Number | 74495-73-1[1] | 621-59-0[1][3][4][5][6] |

| Synonyms | 3-Hydroxy-4-methoxybenzaldehyde-d3[1] | 3-Hydroxy-4-methoxybenzaldehyde |

| SMILES | O=CC1=CC(O)=C(C=C1)OC([2H])([2H])[2H][1] | COc1ccc(C=O)cc1O[4] |

| Melting Point | Data not available | 112-116 °C[4] |

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not widely published, a logical synthetic route can be derived from established methods for analogous deuterated compounds, such as Vanillin-d3.[7] The most plausible method involves the selective methylation of a catechol precursor using a deuterated methylating agent.

Proposed Synthesis Workflow

The synthesis would likely start from 3,4-dihydroxybenzaldehyde and use a deuterated methyl source, such as iodomethane-d3, to introduce the trideuteromethoxy group.

Caption: Proposed workflow for the synthesis of this compound via selective methylation.

Experimental Protocol: Synthesis and Purification

-

Reaction Setup: Dissolve 3,4-dihydroxybenzaldehyde in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

-

Addition of Base: Add a mild base, such as potassium carbonate (K₂CO₃), to the solution to selectively deprotonate one of the hydroxyl groups. The 4-OH is generally more acidic, but selectivity can be challenging.

-

Methylation: Slowly add a stoichiometric equivalent of iodomethane-d₃ (CD₃I) to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purification: Purify the crude product using column chromatography on silica gel to separate this compound from the isomeric byproduct Vanillin-d3 and any unreacted starting material.

Experimental Protocol: Analytical Quality Control

-

Mass Spectrometry (MS): Confirm the molecular weight of the final product. The mass spectrum should show a molecular ion peak corresponding to the mass of this compound (155.17 g/mol ). This confirms the successful incorporation of the three deuterium atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should show the absence of a singlet peak around 3.9 ppm, which corresponds to the methoxy protons (-OCH₃) in unlabeled isovanillin. The presence of all other aromatic and aldehydic proton signals confirms the integrity of the core structure.

-

¹³C NMR: The spectrum should show a triplet for the deuterated methoxy carbon due to C-D coupling, confirming the location of the deuterium labels.

-

Application in Metabolic and Pharmacokinetic Studies

Isovanillin is an inhibitor of aldehyde oxidase (AO) and can be metabolized by aldehyde dehydrogenase (ADH).[1][2] Deuteration of drug candidates or probe molecules is a common strategy in drug development to investigate metabolic pathways and improve pharmacokinetic properties. The replacement of hydrogen with deuterium can slow the rate of metabolic reactions that involve the cleavage of the carbon-deuterium bond, a phenomenon known as the Kinetic Isotope Effect (KIE).[1]

Caption: Impact of deuteration on the metabolic O-demethylation of Isovanillin.

In the case of this compound, the deuteration is at the methoxy group. This site is susceptible to O-demethylation by enzymes such as Cytochrome P450s. The KIE would predict a slower rate of metabolism at this position, potentially leading to higher systemic exposure and a longer half-life of this compound compared to its unlabeled counterpart. This makes it a useful tool for studying the role of O-demethylation in the overall clearance of isovanillin and for probing the active site of the metabolizing enzymes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. isovanillin, 621-59-0 [thegoodscentscompany.com]

- 3. Isovanillin | C8H8O3 | CID 12127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 异香兰醛 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Isovanillin synthesis - chemicalbook [chemicalbook.com]

- 7. One step synthesis of vanillin d3 (4-hydroxy-3-(methoxy d3)-benzaldehyde) | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to Isovanillin-d3: Molecular Weight, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Isovanillin-d3, a deuterated analog of isovanillin. It covers its molecular weight, physicochemical properties, and details on its analytical determination. Furthermore, this guide outlines a detailed experimental protocol for its synthesis and explores its metabolic pathway, particularly its role as an inhibitor of aldehyde oxidase.

Core Data Summary

The key quantitative data for this compound and its non-deuterated counterpart, isovanillin, are summarized in the table below for easy comparison.

| Property | This compound | Isovanillin |

| Molecular Formula | C₈H₅D₃O₃ | C₈H₈O₃ |

| Molecular Weight | 155.17 g/mol | 152.15 g/mol [1] |

| CAS Number | Not explicitly available | 621-59-0[1] |

| Appearance | White to tan to pink powder[1] | |

| Melting Point | 113-116 °C | |

| Boiling Point | 179 °C at 15 mmHg | |

| Solubility | Slightly soluble in water |

Experimental Protocols

Determination of Molecular Weight and Isotopic Enrichment

The molecular weight and isotopic enrichment of this compound are critical parameters for its use in research and drug development. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose.

1. Mass Spectrometry (MS):

Mass spectrometry is a powerful technique for the precise determination of the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). For isotopically labeled compounds like this compound, MS can also be used to confirm the incorporation of deuterium atoms and to quantify the level of isotopic enrichment.

-

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique. Electrospray ionization (ESI) is a common method for molecules like isovanillin.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

-

Data Interpretation: The mass spectrum of this compound will show a molecular ion peak at an m/z value corresponding to its deuterated molecular weight (~155.17). The presence of a peak at m/z ~152.15 would indicate the presence of the non-deuterated isovanillin. The relative intensities of these peaks can be used to calculate the isotopic enrichment.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the structure of a molecule. For deuterated compounds, both ¹H NMR and ²H NMR can be utilized to confirm the position and extent of deuterium incorporation.

-

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Analysis: The absence or significant reduction of the signal corresponding to the methoxy protons in the ¹H NMR spectrum, compared to the spectrum of non-deuterated isovanillin, confirms the incorporation of deuterium at the methoxy group.

-

²H NMR Analysis: A ²H NMR spectrum will show a signal at the chemical shift corresponding to the deuterium atoms in the methoxy group, providing direct evidence of deuteration.

-

-

Data Interpretation: The integration of the remaining proton signals in the ¹H NMR spectrum relative to an internal standard can be used to quantify the degree of deuteration.

Proposed Synthesis of this compound

Materials:

-

3,4-Dihydroxybenzaldehyde (Protocatechualdehyde)

-

Deuterated iodomethane (CD₃I)

-

Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

-

Dimethylformamide (DMF) or Acetone as solvent

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

-

Sodium sulfate (Na₂SO₄) for drying

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dihydroxybenzaldehyde in a suitable solvent like DMF or acetone.

-

Addition of Base: Add a slight molar excess of a base, such as potassium carbonate or sodium hydroxide, to the solution. The base will deprotonate the more acidic 4-hydroxyl group preferentially.

-

Methylation: Slowly add one equivalent of deuterated iodomethane (CD₃I) to the reaction mixture. The reaction is typically carried out at room temperature or with gentle heating.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the product.

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then acidified with dilute HCl and extracted with ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to separate this compound from any unreacted starting material and the isomeric vanillin-d3.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Isovanillin

Isovanillin is a known selective inhibitor of aldehyde oxidase (AO).[2] Unlike many other aldehydes, it is not a substrate for this enzyme. Instead, isovanillin is primarily metabolized by aldehyde dehydrogenase (ALDH) to isovanillic acid.[2] This metabolic pathway is crucial for understanding its biological activity and potential therapeutic applications.

Caption: Metabolic pathway of isovanillin.

Experimental Workflow for Synthesis and Analysis of this compound

The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of this compound, as proposed in this guide.

Caption: Workflow for this compound synthesis.

References

An In-depth Technical Guide to Isovanillin-d3 (CAS Number: 74495-73-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Isovanillin-d3 (3-Hydroxy-4-methoxy-d3-benzaldehyde), a deuterated analog of the naturally occurring phenolic aldehyde, isovanillin. This document details its physicochemical properties, biological activities, and relevant experimental protocols, offering valuable insights for its application in research and drug development.

Core Data Presentation

The quantitative data for this compound and its non-deuterated counterpart are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties

| Property | This compound | Isovanillin |

| CAS Number | 74495-73-1[1] | 621-59-0[2] |

| Molecular Formula | C₈H₅D₃O₃[1] | C₈H₈O₃[2] |

| Molecular Weight | 155.17 g/mol [1] | 152.15 g/mol [2] |

| Appearance | Beige Solid[3] | Translucent crystals[2] |

| Melting Point | Not explicitly stated for deuterated form | 113 to 116 °C[2] |

| Boiling Point | Not explicitly stated for deuterated form | 179 °C at 15 mmHg[2] |

| Solubility | DMSO: 30 mg/mL (197.17 mM) (for Isovanillin) | Not explicitly stated |

| LogP | Not explicitly stated for deuterated form | 1.25[2] |

| pKa | Not explicitly stated for deuterated form | 9.248[2] |

Table 2: Biological Activity Data for Isovanillin

| Parameter | Value | Biological Context |

| Aldehyde Oxidase Inhibition (Ki) | 0.664 μM | Competitive inhibitor of 2-hydroxybenzaldehyde oxidation by aldehyde oxidase.[4] |

| IC₅₀ (Ileum Contraction) | 356 ± 50 μM | Relaxation of serotonin (5-HT)-induced contractions in rat ileum.[5] |

| Antioxidant Activity (IC₅₀) | 30.29 ± 1.86 µg/ml | DPPH radical scavenging assay.[6] |

Biological Activities and Mechanism of Action

Isovanillin, the non-deuterated form of the title compound, exhibits a range of biological activities of interest to the scientific community. The deuteration in this compound makes it a valuable tool for metabolic and pharmacokinetic studies, as the deuterium substitution can alter metabolic rates and provide a tracer for analytical methods.[1]

The primary and most studied biological activity of isovanillin is its role as a selective inhibitor of aldehyde oxidase (AO) .[2] Unlike its isomer vanillin, isovanillin is not a substrate for AO. Instead, it is metabolized to isovanillic acid primarily by aldehyde dehydrogenase (ALDH) .[7] This selective inhibition of AO makes isovanillin and its deuterated analog valuable tools for studying the role of this enzyme in xenobiotic metabolism and various physiological processes.

Beyond its interaction with AO, isovanillin has demonstrated a spectrum of other pharmacological effects:

-

Antifungal and Antimicrobial Properties: Isovanillin has shown activity against various pathogens.[8]

-

Anti-inflammatory and Analgesic Effects: Studies have indicated that isovanillin possesses anti-inflammatory and analgesic properties.[6]

-

Antioxidant Potential: Isovanillin exhibits free radical scavenging activity.[6]

-

Neuroprotective Effects: Research suggests that isovanillin may have neuroprotective qualities.[8]

-

Anticancer Properties: Emerging studies indicate that isovanillin may induce cell death in some cancer cell lines.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Synthesis of this compound (Adapted from a related synthesis)

Materials:

-

Protocatechuic aldehyde (3,4-dihydroxybenzaldehyde)

-

Deuterated methyl iodide (CD₃I)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane

-

Hydrochloric acid (6 M)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Protection of the 3-hydroxyl group (if necessary): Depending on the selectivity of the methylation, a temporary protection of the 3-hydroxyl group of protocatechuic aldehyde may be required.

-

Selective Methylation: Dissolve the protocatechuic aldehyde derivative in anhydrous DMF. Add 1.1 equivalents of DBU to the solution and stir for 30 minutes at room temperature.

-

Add 1.1 equivalents of deuterated methyl iodide (CD₃I) to the reaction mixture and continue stirring for another 30 minutes, or until TLC analysis indicates the completion of the reaction.

-

Work-up: Acidify the reaction mixture to pH 2 with 6 M HCl and extract with dichloromethane (3 x 50 mL).

-

Wash the combined organic extracts with saturated sodium chloride solution (50 mL), dry over MgSO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Characterization: Confirm the structure and isotopic enrichment of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Aldehyde Dehydrogenase (ALDH) Metabolism Assay

This spectrophotometric assay measures the activity of ALDH by monitoring the production of NADH at 340 nm.[4]

Materials:

-

This compound solution (substrate)

-

Purified ALDH enzyme or liver cytosol fraction

-

NAD⁺ solution

-

Phosphate buffer (pH 7.4)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing phosphate buffer (pH 7.4), NAD⁺, and the ALDH enzyme source.

-

Prepare a substrate blank containing all components except the enzyme.

-

Initiate the reaction by adding the this compound substrate to the reaction mixture.

-

Immediately measure the increase in absorbance at 340 nm over time.

-

The rate of NADH formation is proportional to the ALDH activity. The use of this compound allows for subsequent analysis of the deuterated product (isovanillic acid-d3) by mass spectrometry to confirm the metabolic pathway.

In Vitro Anti-inflammatory Assay: Protein Denaturation Inhibition

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the denaturation of egg albumin.

Materials:

-

This compound solution (test compound)

-

Fresh hen's egg albumin

-

Phosphate buffered saline (PBS, pH 6.4)

-

Diclofenac sodium (standard drug)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of varying concentrations of this compound.

-

A control group is prepared with double-distilled water instead of the test compound.

-

Incubate the mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.

-

After cooling, measure the absorbance of the solutions at 660 nm.

-

The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to this compound.

Metabolic Pathway of Isovanillin

Caption: Metabolic conversion of Isovanillin to Isovanillic Acid by ALDH.

Experimental Workflow for In Vitro Anti-inflammatory Assay

Caption: Workflow for assessing anti-inflammatory activity.

Proposed Signaling Pathway of Isovanillin's Action

Caption: Isovanillin's inhibitory effect on AOX and its potential downstream consequences.

This guide provides a foundational understanding of this compound for its application in scientific research and drug development. Further investigation into its specific pharmacokinetic and pharmacodynamic properties, particularly in comparison to its non-deuterated form, is warranted to fully elucidate its potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Isovanillin - Wikipedia [en.wikipedia.org]

- 3. CAS-621-59-0, 3-Hydroxy-4-Methoxy Benzaldehyde for Synthesis Manufacturers, Suppliers & Exporters in India | 115995 [cdhfinechemical.com]

- 4. Methodological aspects of aldehyde dehydrogenase assay by spectrophotometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Production, Purification, and Fluorometric Activity Assay of Human Aldehyde Dehydrogenases [en.bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Production, Purification, and Fluorometric Activity Assay of Human Aldehyde Dehydrogenases [bio-protocol.org]

Synthesis of Deuterium-Labeled Isovanillin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterium-labeled isovanillin (isovanillin-d3), a valuable isotopically labeled compound for use as an internal standard in mass spectrometry-based quantitative analyses, in metabolic studies, and for elucidating reaction mechanisms. This document details the synthetic pathway, provides a comprehensive experimental protocol, and presents relevant data in a structured format.

Introduction

Isovanillin (3-hydroxy-4-methoxybenzaldehyde) is a key aromatic aldehyde used in the flavor, fragrance, and pharmaceutical industries. Its isomer, vanillin, is more commonly known, but isovanillin also possesses significant biological activities and serves as a crucial building block in the synthesis of various pharmaceutical compounds. The deuterium-labeled analogue, specifically this compound where the methoxy group is deuterated, is an indispensable tool for researchers. The introduction of deuterium atoms allows for the differentiation of the labeled molecule from its endogenous or unlabeled counterparts in biological matrices, enabling precise quantification and metabolic tracking.

This guide focuses on a practical and efficient method for the synthesis of this compound via the regioselective deuteromethylation of 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde).

Synthetic Pathway

The synthesis of this compound is achieved through the selective methylation of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde using a deuterated methylating agent, iodomethane-d3 (CD₃I). The regioselectivity of this reaction is crucial to favor the formation of isovanillin over its isomer, vanillin. The para-hydroxyl group (at position 4) is more acidic and sterically more accessible than the meta-hydroxyl group (at position 3), and its phenoxide is stabilized by the electron-withdrawing effect of the aldehyde group, thus promoting its preferential alkylation.

The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion, generated by a base, attacks the electrophilic methyl carbon of iodomethane-d3.

Caption: Synthetic pathway for this compound.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound, adapted from established procedures for the regioselective methylation of similar phenolic compounds.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 3,4-Dihydroxybenzaldehyde | ≥98% | Commercially Available |

| Iodomethane-d3 (CD₃I) | 99.5 atom % D | Commercially Available |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |

| Ethyl Acetate | ACS Grade | Commercially Available |

| Hexane | ACS Grade | Commercially Available |

| Saturated Sodium Bicarbonate Solution | - | Prepared in-house |

| Saturated Sodium Chloride Solution (Brine) | - | Prepared in-house |

| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Commercially Available |

Synthesis of this compound

Caption: Experimental workflow for this compound synthesis.

Procedure:

-

To a solution of 3,4-dihydroxybenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture vigorously at room temperature for 30 minutes under an inert atmosphere (e.g., argon or nitrogen).

-

Add iodomethane-d3 (1.1 eq) dropwise to the suspension.

-

Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

-

Upon completion, cool the reaction mixture to room temperature and quench by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity, purity, and the extent of deuterium incorporation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will show the absence of the methoxy proton signal and the presence of the other aromatic and aldehydic protons. ²H NMR will confirm the presence of the deuterium in the methoxy group. ¹³C NMR will show a characteristic triplet for the deuterated methoxy carbon due to C-D coupling.

-

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will be shifted by +3 m/z units compared to unlabeled isovanillin, confirming the incorporation of three deuterium atoms.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound. The yield is an estimate based on similar reported syntheses of unlabeled isovanillin and deuterated vanillin. The deuterium incorporation is expected to be high due to the nature of the starting material.

| Parameter | Value | Reference/Basis |

| Reactants | ||

| 3,4-Dihydroxybenzaldehyde | 1.0 eq | - |

| Iodomethane-d3 | 1.1 eq | - |

| Potassium Carbonate | 1.5 eq | - |

| Reaction Conditions | ||

| Solvent | Anhydrous DMF | - |

| Temperature | 50-60 °C | - |

| Reaction Time | 4-6 hours | - |

| Product | ||

| Expected Yield | 60-75% | Based on analogous reactions |

| Deuterium Incorporation | >98% | Expected from 99.5% enriched CD₃I |

| Molecular Weight (C₈H₅D₃O₃) | 155.17 g/mol | Calculated |

| Appearance | White to off-white solid | - |

Logical Relationships in Regioselective Methylation

The regioselectivity of the methylation is governed by the relative acidity of the two hydroxyl groups and the stability of the resulting phenoxide intermediates. The following diagram illustrates the factors favoring the formation of isovanillin.

Caption: Factors influencing regioselective methylation.

Conclusion

This guide outlines a robust and efficient method for the synthesis of deuterium-labeled isovanillin. The described protocol, based on the regioselective deuteromethylation of 3,4-dihydroxybenzaldehyde, provides a clear pathway for obtaining this valuable analytical standard. The provided data and diagrams are intended to assist researchers in the successful synthesis and application of this compound in their respective fields. Careful execution of the experimental procedure and thorough characterization of the final product are essential for ensuring its quality and suitability for downstream applications.

Isovanillin-d3 physical characteristics

An In-depth Technical Guide to the Physical Characteristics of Isovanillin-d3

Introduction

This compound is the deuterated form of Isovanillin, a phenolic aldehyde and an isomer of the well-known flavoring agent, vanillin.[1] In this compound, the three hydrogen atoms of the methoxy group are replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This isotopic labeling makes it an invaluable tool for researchers, particularly in the fields of drug metabolism and pharmacokinetics (DMPK).

The primary application of this compound is as an internal standard in quantitative bioanalytical assays using mass spectrometry (MS). The mass shift of +3 atomic mass units relative to the unlabeled parent compound allows for clear differentiation in MS-based detection, ensuring accurate quantification in complex biological matrices.[2][3] Deuteration can also alter the metabolic profile of a drug by strengthening the carbon-hydrogen bond (the kinetic isotope effect), which can slow down metabolism at the site of deuteration.[4] Isovanillin itself is a known selective inhibitor of aldehyde oxidase, an enzyme involved in the metabolism of various xenobiotics.[1][5]

This guide provides a comprehensive overview of the core physical characteristics of this compound, detailed experimental protocols for its characterization, and graphical representations of its biological role and analytical workflows.

Data Presentation

The quantitative physical and chemical data for this compound are summarized in the tables below. It is important to note that while some data are specific to the deuterated form, other physical properties like melting point, boiling point, and solubility are reported for the unlabeled Isovanillin. These properties are not expected to differ significantly upon deuteration of the methoxy group.

Table 1: Core Physical and Chemical Properties

| Property | Value | Reference |

| IUPAC Name | 3-Hydroxy-4-(methoxy-d3)benzaldehyde | N/A |

| Synonyms | 3-Hydroxy-4-methoxybenzaldehyde-d3, 5-Formylguaiacol-d3 | [4][6] |

| CAS Number | 74495-73-1 | [4] |

| Molecular Formula | C₈H₅D₃O₃ | [4] |

| Molecular Weight | 155.17 g/mol | [4] |

| Appearance | Translucent crystals or pale yellow crystalline powder (unlabeled) | [1][7] |

| Melting Point | 113-116 °C (unlabeled) | [1] |

| Boiling Point | 179 °C @ 15 mmHg (unlabeled) | [1] |

| Solubility | Soluble in DMSO, acetone, methanol, hot water, ethanol, ether.[8][9] Sparingly soluble in cold water (unlabeled). |

Table 2: Comparative Spectroscopic Data

| Spectroscopic Technique | Unlabeled Isovanillin (C₈H₈O₃) | This compound (C₈H₅D₃O₃) |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) at m/z = 152.15 | Expected Molecular Ion (M⁺) at m/z = 155.17 |

| ¹H NMR | Methoxy (-OCH₃) signal appears as a singlet (~3.9 ppm).[9] | Absence of the methoxy proton signal. |

| ²H NMR | No significant signals. | A signal corresponding to the deuterated methoxy group is expected.[10] |

| ¹³C NMR | Methoxy carbon signal appears as a quartet (due to ¹H coupling) or singlet (if decoupled). | Methoxy carbon signal is expected to appear as a triplet (due to coupling with deuterium, J(C,D)) with a lower intensity. |

| Infrared (IR) Spectroscopy | C-H stretching vibrations from the methoxy group typically appear around 2850-2960 cm⁻¹. | C-D stretching vibrations are expected at a lower frequency (approx. 2100-2200 cm⁻¹) due to the heavier mass of deuterium. |

Experimental Protocols

The following are detailed methodologies for the analytical characterization of this compound, ensuring its identity, purity, and structural integrity.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the chemical purity of an this compound sample.

-

Objective: To separate this compound from any non-deuterated starting material, synthetic intermediates, or degradation products and to quantify its purity as a percentage of the total detected analytes.

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

-

Method:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B (e.g., 5-10%) and linearly increase to a high percentage (e.g., 95%) over 10-15 minutes to elute all components.[11][12]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.[11]

-

Detection: UV detection at 220 nm or 254 nm.[11]

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases) to a known concentration (e.g., 1 mg/mL).

-

Procedure: Inject a solvent blank, followed by the sample solution. Integrate all peaks in the chromatogram.

-

Purity Calculation: The purity is typically calculated using the area percent method: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

-

Identity and Isotopic Enrichment Confirmation by Mass Spectrometry (MS)

This protocol is designed to confirm the molecular weight of this compound and determine the extent of deuterium incorporation.

-

Objective: To verify the presence of the deuterated compound at the expected mass-to-charge ratio (m/z) and to assess the isotopic purity.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI) and inlet system (e.g., LC or direct infusion).[13][14]

-

Method:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a solvent compatible with the ionization source, such as acetonitrile or methanol. Prepare a similar solution of unlabeled Isovanillin as a reference.

-

Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

-

Data Acquisition: Acquire full-scan mass spectra in positive or negative ion mode. The expected [M+H]⁺ ion for this compound is m/z 156.18, while the [M-H]⁻ ion is m/z 154.16.

-

Analysis:

-

Identity Confirmation: Confirm the presence of the molecular ion peak corresponding to the mass of this compound.

-

Isotopic Enrichment: Compare the ion intensities of the deuterated species (e.g., m/z 156 for [M+H]⁺) with any residual unlabeled species (m/z 153 for [M+H]⁺) and partially labeled species. A general procedure involves comparing the measured isotope distribution with theoretically calculated distributions for different enrichment levels.[15][16]

-

-

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol confirms the chemical structure and verifies that deuteration has occurred at the specific, intended location (the methoxy group).

-

Objective: To validate the overall structure of the molecule and confirm the absence of protons on the methoxy group.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Method:

-

Sample Preparation: Dissolve an adequate amount of this compound (typically 5-10 mg) in a deuterated solvent that does not have signals in the regions of interest (e.g., Chloroform-d, Acetone-d6).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Expected Result: The spectrum should show signals for the aromatic protons and the aldehyde proton. Crucially, the characteristic singlet for the methoxy (-OCH₃) protons, which appears around 3.9 ppm in unlabeled Isovanillin, should be absent or significantly diminished.[9][17]

-

-

²H NMR Acquisition:

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected Result: The spectrum will show the aromatic and carbonyl carbons. The methoxy carbon signal will be present but may show a lower intensity and a characteristic triplet splitting pattern due to C-D coupling, confirming deuteration at that position.

-

-

Visualizations

The following diagrams illustrate the structural, biological, and analytical aspects of this compound.

Caption: Structural relationship between Isovanillin and its deuterated analog.

Caption: Isovanillin acts as an inhibitor of the Aldehyde Oxidase enzyme.

Caption: Standard quality control workflow for characterizing this compound.

References

- 1. Isovanillin - Wikipedia [en.wikipedia.org]

- 2. Deuteration - ThalesNano [thalesnano.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Isovanillin | C8H8O3 | CID 12127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. guidechem.com [guidechem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Isovanillin(621-59-0) 1H NMR spectrum [chemicalbook.com]

- 10. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 11. Development and Validation of a High-Pressure Liquid Chromatography Method for the Determination of Chemical Purity and Radiochemical Purity of a [68Ga]-Labeled Glu-Urea-Lys(Ahx)-HBED-CC (Positron Emission Tomography) Tracer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. almacgroup.com [almacgroup.com]

- 14. researchgate.net [researchgate.net]

- 15. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. studymind.co.uk [studymind.co.uk]

- 18. scs.illinois.edu [scs.illinois.edu]

An In-depth Technical Guide on the Biological Activity of Isovanillin and Its Isotopes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovanillin (3-hydroxy-4-methoxybenzaldehyde), a structural isomer of the well-known flavoring agent vanillin, is emerging as a compound of significant interest in pharmaceutical and biomedical research. Possessing a range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, isovanillin presents a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the current understanding of isovanillin's biological activities, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms. Furthermore, this guide explores the nascent field of isovanillin isotopes, particularly deuterated forms, and their potential to modulate pharmacokinetic profiles.

Introduction

Isovanillin is a naturally occurring phenolic aldehyde found in various plants.[1] Its structural similarity to vanillin has prompted investigations into its own biological effects, revealing a unique pharmacological profile. A key differentiator is its metabolic pathway; while vanillin is a substrate for aldehyde oxidase, isovanillin acts as a selective inhibitor of this enzyme and is primarily metabolized by aldehyde dehydrogenase to isovanillic acid.[2][3][4][5] This distinct metabolic fate, coupled with its diverse bioactivities, makes isovanillin a compelling subject for drug discovery and development.

Biological Activities of Isovanillin

Isovanillin exhibits a spectrum of biological effects, which are summarized in the following sections. The quantitative data for these activities are presented in the tables below for ease of comparison.

Antioxidant Activity

Isovanillin has demonstrated notable antioxidant properties by scavenging free radicals. The antioxidant capacity of isovanillin has been quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, yielding an IC50 value of 30.29 ± 1.86 µg/mL.[6]

Table 1: Quantitative Antioxidant Activity of Isovanillin

| Assay | IC50 Value (µg/mL) | Reference Compound |

| DPPH | 30.29 ± 1.86 | Not Specified |

Anti-inflammatory Activity

Isovanillin has been shown to possess significant anti-inflammatory properties. Studies have indicated that it can reduce the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). In animal models, its anti-inflammatory efficacy has been shown to be comparable to that of established anti-inflammatory drugs like indomethacin and dexamethasone in specific inflammatory models.

Table 2: Qualitative Anti-inflammatory Activity of Isovanillin

| Activity | Model | Key Findings |

| Cytokine Reduction | In vivo | Decreased levels of IL-6 and TNF-α |

| Anti-edema | Carrageenan-induced paw edema | Comparable activity to indomethacin |

| Anti-edema | Xylene-induced ear edema | Comparable activity to dexamethasone |

Antimicrobial Activity

Isovanillin has demonstrated inhibitory activity against a range of pathogenic bacteria. While specific minimum inhibitory concentration (MIC) values are not extensively reported in the literature, it is known to be effective against bacteria including Staphylococcus aureus and Escherichia coli. Vanillin hydroxamic acid derivatives have shown promising antibacterial activity with MIC values as low as 0.32 µg/ml against E. coli and S. aureus.[7]

Table 3: Quantitative Antimicrobial Activity of Isovanillin Derivatives

| Compound | Organism | MIC (µg/mL) |

| Vanillin Hydroxamic Acid Derivative (Compound 8) | Escherichia coli | 0.32 |

| Vanillin Hydroxamic Acid Derivative (Compound 8) | Staphylococcus aureus | 0.32 |

| Vanillin Hydroxamic Acid Derivative (Compound 8) | Aspergillus oryzae | 0.16 |

| Vanillin Hydroxamic Acid Derivative (Compound 8) | Aspergillus foetidus | 0.16 |

Anticancer Activity

Emerging evidence suggests that isovanillin and its derivatives may possess anticancer properties. While comprehensive quantitative data for isovanillin across a wide range of cancer cell lines is still being established, studies on its isomer, vanillin, and its derivatives indicate potential cytotoxic effects against various cancer cells, including breast and lung cancer cell lines.

(Quantitative data for the anticancer activity of isovanillin is not sufficiently available in the reviewed literature to be presented in a tabular format.)

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the general principles of key experimental protocols used to assess the biological activities of isovanillin.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining antioxidant activity.

Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[8][9][10]

General Protocol:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare various concentrations of the test compound (isovanillin) in a suitable solvent.

-

Mix the test compound solution with the DPPH solution in a 1:1 or other defined ratio.

-

Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

A control containing the solvent and DPPH solution is also measured.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

-

The IC50 value, the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against concentration.

Experimental Workflow for DPPH Assay

References

- 1. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. kem.edu [kem.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. acmeresearchlabs.in [acmeresearchlabs.in]

- 9. mdpi.com [mdpi.com]

- 10. pubcompare.ai [pubcompare.ai]

Isovanillin-d3: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the safe handling, storage, and disposal of Isovanillin-d3 (3-Hydroxy-4-methoxybenzaldehyde-d3). While specific safety data for the deuterated form is limited, the information presented here is based on the well-documented profile of its non-deuterated counterpart, Isovanillin. The primary difference in the deuterated isotopologue is its use as a stable isotope tracer, which does not significantly alter its fundamental chemical hazards.[1]

Chemical and Physical Properties

This compound is the deuterium-labeled version of Isovanillin, a naturally occurring organic compound and an inhibitor of aldehyde oxidase.[1][2] Understanding its physical and chemical properties is fundamental to its safe handling in a laboratory setting.

| Property | Value | Source |

| Chemical Formula | C₈H₅D₃O₃ | [1] |

| Molecular Weight | 155.17 g/mol | [1] |

| CAS Number | 74495-73-1 | [1] |

| Unlabeled CAS No. | 621-59-0 | [1] |

| Appearance | Light brown powder | [3] |

| Melting Point | 112 - 116 °C | [3][4] |

| Boiling Point | 179 °C at 20 hPa | [3] |

| Flash Point | > 100 °C (> 212 °F) | [4] |

| Solubility | Soluble in acetone and methanol | [3] |

Toxicological Data and Hazard Identification

Isovanillin is classified as an irritant. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications are based on reports from multiple suppliers to the European Chemicals Agency (ECHA).[2]

| Hazard Class | GHS Classification | Details |

| Acute Toxicity | LD50 Intraperitoneal (Rat) | 1276 mg/kg |

| Skin Corrosion/Irritation | Warning (H315) | Causes skin irritation.[2][5] |

| Serious Eye Damage/Irritation | Warning (H319) | Causes serious eye irritation.[2][5] |

| Specific Target Organ Toxicity (Single Exposure) | Warning (H335) | May cause respiratory irritation.[2] |

The following diagram outlines the primary hazards associated with this compound and the necessary control measures.

Caption: Hazard Identification and Control Measures Diagram.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures is critical to minimize exposure and ensure laboratory safety.

Engineering Controls

-

Work should be conducted in a well-ventilated area.

-

For procedures that may generate dust or aerosols, a local exhaust ventilation system or a chemical fume hood should be used.[5]

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or glasses.[4][5]

-

Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber).[4][5]

-

Skin and Body Protection: A lab coat should be worn. Take off any contaminated clothing and wash it before reuse.[5]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved N95 dust mask or equivalent.[4]

The following workflow illustrates the standard operating procedure for handling this compound in a laboratory setting.

Caption: Standard Laboratory Workflow for this compound.

Storage and Stability

Proper storage is necessary to maintain the integrity of the compound.

-

Storage Conditions: Keep the container tightly closed and store in a cool, dark, and dry place.[5] Shipping is typically done at room temperature, but specific storage recommendations can be found on the product's Certificate of Analysis.[1]

-

Incompatible Materials: Store away from strong oxidizing agents.[5]

-

Storage Class: Classified as a combustible solid (Storage Class 11).[4]

First Aid Measures

In the event of exposure, follow these first aid protocols.

| Exposure Route | First Aid Procedure |

| Skin Contact | Wash off with soap and plenty of water. If skin irritation occurs, get medical advice or attention.[3][5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention.[3][5] |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration.[3] If respiratory irritation occurs, seek medical advice. |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water and get medical advice if you feel unwell.[3][5] |

Experimental Protocols

Detailed experimental protocols for the use of this compound are application-specific and not available in general safety literature. As a deuterated stable isotope, its primary use is as a tracer for quantitation in drug development and metabolism studies.[1] Researchers should develop specific protocols based on their experimental design, incorporating the safety and handling information provided in this guide. The synthesis and purification of the non-deuterated Isovanillin have been described in patent literature, involving steps such as dealkylation, extraction, and crystallization.[6][7] These procedures are for manufacturing and not for typical laboratory use of the final product.

Spill and Disposal Procedures

-

Spill Response: In case of a spill, avoid dust formation. Sweep up the material and place it in a suitable, closed container for disposal. Ensure adequate ventilation.

-

Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.

This guide provides a comprehensive overview of the safety and handling considerations for this compound based on available data. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use and adhere to all institutional safety protocols.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Isovanillin | C8H8O3 | CID 12127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isovanillin - Safety Data Sheet [chemicalbook.com]

- 4. Isovanillin = 95.0 621-59-0 [sigmaaldrich.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. US5786516A - Process for the preparation of isovanillin - Google Patents [patents.google.com]

- 7. CN103254048A - Method for separating and purifying isovanillin crude product - Google Patents [patents.google.com]

An In-depth Technical Guide to Isovanillin Metabolism and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovanillin (3-hydroxy-4-methoxybenzaldehyde), a structural isomer of vanillin, is a phenolic aldehyde with significant applications in the pharmaceutical, flavor, and fragrance industries. Understanding its metabolic fate is crucial for assessing its safety, efficacy in therapeutic applications, and potential for biotechnological production. This technical guide provides a comprehensive overview of the current knowledge on isovanillin metabolism and degradation pathways across various biological systems, including mammals and microorganisms. It details the key enzymatic reactions, metabolic intermediates, and final products. Furthermore, this guide furnishes detailed experimental protocols for the analysis of isovanillin and its metabolites, along with quantitative data and visual pathway diagrams to facilitate a deeper understanding of its biotransformation.

Mammalian Metabolism of Isovanillin

In mammals, isovanillin undergoes extensive metabolism primarily in the liver, with significant contributions from the intestinal microbiota. The principal metabolic pathways involve oxidation, reduction, demethylation, and conjugation.

Primary Metabolic Pathways

The metabolism of isovanillin in rats has been well-documented, showing that after oral administration, the majority of the compound is metabolized and excreted within 48 hours.[1][2][3] The main transformations include:

-

Oxidation: The aldehyde group of isovanillin is oxidized to a carboxylic acid, forming isovanillic acid. This reaction is predominantly catalyzed by aldehyde dehydrogenase .[4][5][6][7] Unlike its isomer vanillin, isovanillin is a poor substrate for aldehyde oxidase.[8]

-

Reduction: The aldehyde group can also be reduced to an alcohol, yielding isovanillyl alcohol.

-

Demethylation: The methoxy group can be cleaved to form protocatechuic acid.

-

Conjugation: Isovanillin and its primary metabolites undergo phase II conjugation reactions, primarily forming glucuronide and sulfate conjugates, which are then excreted in the urine.[1][2] Glycine conjugation of the acid metabolites also occurs.

Role of Intestinal Microbiota

Studies have shown that the intestinal microbiota plays a crucial role in the metabolism of isovanillin.[1][2] Biliary excretion of isovanillin conjugates into the intestine allows gut bacteria to hydrolyze these conjugates and further metabolize the released aglycones. This includes demethylation and other transformations that contribute to the diversity of urinary metabolites.[1][2]

Quantitative Metabolite Distribution in Rats

Following a 100 mg/kg oral dose of isovanillin in rats, the urinary excretion of metabolites over 48 hours was quantified as follows:

| Metabolite | Percentage of Dose Excreted[1][2][3] |

| Isovanillin | 19% |

| Isovanillyl alcohol | 10% |

| Isovanillic acid | 22% |

| Vanillic acid | 11% |

| Isovanilloylglycine | 19% |

| Catechol | 7% |

| 4-Methylcatechol | 1% |

| Total Accounted For | 89% |

Microbial Degradation and Biotransformation of Isovanillin

Microorganisms, including bacteria and fungi, have evolved diverse pathways to degrade and transform isovanillin. These pathways are of significant interest for bioremediation and the biotechnological production of valuable chemicals.

Bacterial Degradation Pathways

Several bacterial species can utilize isovanillin as a carbon and energy source. A common strategy involves the oxidation of isovanillin to isovanillic acid, which is then funneled into central metabolic pathways.

-

Pseudomonas Species: Strains of Pseudomonas are known to possess vanillin dehydrogenases with broad substrate specificity, enabling them to oxidize isovanillin to isovanillic acid.[1] This is often followed by demethylation to protocatechuic acid, which is then subject to ring cleavage.

-

Bacillus Species: Bacillus pumilus has been shown to degrade isoeugenol to vanillin, which is then further oxidized to vanillic acid and subsequently to protocatechuic acid before the aromatic ring is cleaved.[9] This suggests a similar downstream degradation pathway for isovanillin.

-

Rhodococcus Species: In Rhodococcus rhodochrous, a pathway for the catabolism of the related compound acetovanillone involves phosphorylation and carboxylation before conversion to vanillate, which is then degraded via the β-ketoadipate pathway.[10]

Fungal Biotransformation

Fungi, particularly white-rot fungi, are adept at degrading lignin and related aromatic compounds, including isovanillin.

-

Aspergillus Species: Aspergillus niger has been reported to be involved in the biotransformation of isoeugenol to vanillin, which can be further metabolized to vanillic acid and vanillyl alcohol.[11] Aspergillus luchuensis is proposed to produce vanillin from ferulic acid, which is subsequently dehydrogenated to vanillic acid.[12][13]

-

Trichosporon asahii: This yeast strain can efficiently convert isoeugenol to vanillin and further to vanillic acid, with a total molar yield of vanillin and vanillic acid reaching 88.3%.[14]

-

Pycnoporus cinnabarinus: This white-rot fungus is used in the biotransformation of ferulic acid to vanillin.[15]

Key Enzymes in Isovanillin Metabolism

Several key enzymes are responsible for the biotransformation of isovanillin.

-

Aldehyde Dehydrogenase (ALDH): This is the primary enzyme responsible for the oxidation of isovanillin to isovanillic acid in mammals.[4][5][6][7]

-

Aldehyde Oxidase (AO): Isovanillin is a selective inhibitor of aldehyde oxidase but not a significant substrate for this enzyme.[2][4][8]

-

Vanillin Dehydrogenase: In bacteria, this enzyme often exhibits broad substrate specificity and can catalyze the oxidation of isovanillin.[1]

-

Demethylases: These enzymes are crucial for cleaving the methoxy group of isovanillin and its metabolites, leading to the formation of catecholic structures like protocatechuic acid.

-

Conjugating Enzymes (e.g., UDP-glucuronosyltransferases, Sulfotransferases): In mammals, these enzymes are responsible for the phase II conjugation of isovanillin and its metabolites, facilitating their excretion.

Signaling Pathways and Experimental Workflows

Mammalian Metabolism of Isovanillin

Caption: Proposed metabolic pathway of isovanillin in mammals.

General Bacterial Degradation Pathway

Caption: A common bacterial degradation pathway for isovanillin.

Experimental Workflow for Metabolite Analysis

Caption: General experimental workflow for isovanillin metabolite analysis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of isovanillin metabolism.

Thin-Layer Chromatography (TLC) for Metabolite Separation

-

Principle: TLC is used for the qualitative analysis and separation of isovanillin and its metabolites from biological extracts.

-

Procedure:

-

Plate Preparation: Use pre-coated silica gel 60 F254 aluminum plates.

-

Sample Application: Apply 10 µL of the concentrated extract as a band onto the TLC plate.

-

Mobile Phase: A commonly used mobile phase for the separation of vanillin and related compounds is a mixture of methylene chloride, methanol, and anhydrous acetic acid in a ratio of 98.5:1:0.5 (v/v/v).[16] Another system uses hexane and ethyl acetate (3:4 v/v).[17]

-

Development: Develop the chromatogram in a saturated chamber until the solvent front reaches approximately 80% of the plate height.

-

Visualization:

-

View the dried plate under UV light (254 nm and 366 nm) to visualize UV-active spots.

-

Spray the plate with a visualization reagent such as p-anisaldehyde or vanillin-sulfuric acid spray reagent and heat at 100-120°C for 5-10 minutes to develop colored spots.[18]

-

-

High-Performance Liquid Chromatography (HPLC) for Quantification

-

Principle: HPLC is a robust technique for the separation and quantification of isovanillin and its metabolites.

-

Procedure:

-

Chromatographic System: A standard HPLC system with a UV or Diode Array Detector (DAD) is used.

-

Column: A reversed-phase C18 column is typically employed.

-

Mobile Phase and Gradient: A gradient elution is often necessary to separate compounds with a range of polarities. A typical mobile phase consists of:

-

Solvent A: Water with 0.5% acetic acid.

-

Solvent B: Methanol with 0.5% acetic acid.

-

A common gradient program starts with a low percentage of solvent B, which is gradually increased over the run to elute more hydrophobic compounds.[19] For example, a gradient of 10-30% B over 10 minutes, followed by an increase to 80% B.[19]

-

-

Detection: Monitor the eluent at a wavelength of 280 nm for the detection of isovanillin and its aromatic metabolites.[19]

-

Quantification: Create a calibration curve using standards of known concentrations to quantify the metabolites in the samples.

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

-

Principle: GC-MS provides high-resolution separation and mass spectral data for the definitive identification of volatile metabolites. Non-volatile metabolites require derivatization.

-

Procedure:

-

Sample Preparation and Derivatization:

-

Extract the metabolites from the sample matrix.

-

Evaporate the solvent and dry the residue completely.

-

For non-volatile compounds like acids and alcohols, perform a two-step derivatization:

-

Methoximation: React the sample with methoxyamine hydrochloride in pyridine to protect aldehyde and keto groups.[20]

-

Silylation: React the methoximated sample with a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert hydroxyl and carboxyl groups into volatile trimethylsilyl (TMS) derivatives.[20]

-

-

-

GC Separation:

-

Use a capillary column suitable for separating aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

Employ a temperature program that starts at a low temperature and ramps up to a higher temperature to elute the derivatized metabolites.

-

-

MS Detection:

-

Operate the mass spectrometer in electron ionization (EI) mode.

-

Acquire mass spectra over a suitable mass range (e.g., 50-550 amu).

-

Identify metabolites by comparing their retention times and mass spectra with those of authentic standards or by matching them to mass spectral libraries.

-

-

Aldehyde Dehydrogenase (ALDH) Activity Assay

-

Principle: The activity of ALDH is determined by monitoring the reduction of NAD⁺ to NADH, which is coupled to the oxidation of isovanillin to isovanillic acid. The increase in NADH concentration is measured spectrophotometrically at 340 nm.

-

Procedure:

-

Reaction Mixture: Prepare a reaction mixture in a cuvette containing:

-

Tris-HCl buffer (100 mM, pH 8.0)

-

Potassium chloride (100 mM)

-

2-Mercaptoethanol (10 mM)

-

β-NAD⁺ (0.67 mM)

-

Isovanillin (as substrate)

-

-

Enzyme Solution: Prepare a solution of the enzyme (e.g., from a liver homogenate or a purified source) in a suitable buffer.

-

Assay:

-

Add the enzyme solution to the reaction mixture to initiate the reaction.

-

Immediately monitor the increase in absorbance at 340 nm for several minutes at a constant temperature (e.g., 25°C).

-

Calculate the rate of NADH formation from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).[21]

-

-

Controls: Run a blank reaction without the substrate to account for any background NAD⁺ reduction.

-

Conclusion

The metabolism of isovanillin is a complex process involving a variety of enzymes and pathways that differ between mammals and microorganisms. In mammals, isovanillin is primarily metabolized through oxidation by aldehyde dehydrogenase and subsequent conjugation, with a significant contribution from the gut microbiota. In microorganisms, isovanillin is a substrate for various degradation pathways that are of interest for bioremediation and biotechnology. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the metabolic fate of isovanillin and to explore its potential applications. The provided quantitative data and pathway diagrams serve as a valuable resource for scientists and drug development professionals working with this versatile compound.

References

- 1. researchgate.net [researchgate.net]

- 2. camlinfs.com [camlinfs.com]

- 3. The metabolism of vanillin and isovanillin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 7. 3hbiomedical.com [3hbiomedical.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Bacterial catabolism of acetovanillone, a lignin-derived compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. onlinesciencepublishing.com [onlinesciencepublishing.com]

- 12. Vanillin production by biotransformation of phenolic compounds in fungus, Aspergillus luchuensis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Bioconversion of isoeugenol to vanillin and vanillic acid using the resting cells of Trichosporon asahii - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Production of biovanillin by one-step biotransformation using fungus Pycnoporous cinnabarinus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. repository.up.ac.za [repository.up.ac.za]

- 19. seer.ufrgs.br [seer.ufrgs.br]

- 20. youtube.com [youtube.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

Deuterium Labeling Effects on Isovanillin Pharmacokinetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterium labeling is a strategic approach in drug development to enhance the pharmacokinetic profiles of molecules susceptible to metabolic degradation. This technical guide explores the theoretical and practical aspects of deuterium labeling on the pharmacokinetics of isovanillin, a phenolic aldehyde with known biological activities. Isovanillin is primarily metabolized by aldehyde dehydrogenase to isovanillic acid. The substitution of hydrogen with deuterium at the aldehydic functional group is hypothesized to exert a significant kinetic isotope effect (KIE), thereby slowing its metabolic conversion and potentially improving its bioavailability and half-life. This document outlines the core principles, detailed experimental protocols for a comparative pharmacokinetic study of isovanillin and its deuterated analog (isovanillin-d1), and presents hypothetical data to illustrate the expected outcomes.

Introduction

Isovanillin (3-hydroxy-4-methoxybenzaldehyde) is a structural isomer of vanillin and a naturally occurring compound found in various plants. It exhibits a range of biological activities, including acting as a selective inhibitor of aldehyde oxidase.[1][2] The primary metabolic pathway for isovanillin in vivo is the oxidation of its aldehyde group to a carboxylic acid, forming isovanillic acid, a reaction catalyzed predominantly by aldehyde dehydrogenase (ALDH).[3]